N-(2-Chlorophenyl)cinnamamide N-(2-Chlorophenyl)cinnamamide
Brand Name: Vulcanchem
CAS No.: 73108-79-9
VCID: VC2420919
InChI: InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+
SMILES: C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl
Molecular Formula: C15H12ClNO
Molecular Weight: 257.71 g/mol

N-(2-Chlorophenyl)cinnamamide

CAS No.: 73108-79-9

Cat. No.: VC2420919

Molecular Formula: C15H12ClNO

Molecular Weight: 257.71 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chlorophenyl)cinnamamide - 73108-79-9

Specification

CAS No. 73108-79-9
Molecular Formula C15H12ClNO
Molecular Weight 257.71 g/mol
IUPAC Name (E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide
Standard InChI InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+
Standard InChI Key FKLXMLNUDVRAJG-ZHACJKMWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl
SMILES C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl

Introduction

Chemical Structure and Identification

N-(2-Chlorophenyl)cinnamamide (CAS: 73108-79-9) is an organic compound characterized by a cinnamamide structure, which consists of a cinnamic acid derivative linked to an amine group. The distinctive feature of this molecule is the chlorine atom positioned at the ortho (2-) position of the phenyl ring. This strategic positioning contributes significantly to the compound's physical, chemical, and potentially biological properties.

Nomenclature and Chemical Identity

The compound is known by several synonyms in scientific literature and chemical databases:

  • 2'-CHLOROCINNAMANILIDE

  • N-(2-chlorophenyl)-3-phenyl-2-Propenamide

  • N-(2-chlorophenyl)-3-phenylprop-2-enamide

  • 2-Propenamide, N-(2-chlorophenyl)-3-phenyl-

The molecular formula of N-(2-Chlorophenyl)cinnamamide is C₁₅H₁₂ClNO, corresponding to a molecular weight of 257.71 g/mol . The compound contains an α,β-unsaturated carbonyl structure, which is a key functional group that influences its chemical reactivity and potential biological activities.

Physical and Chemical Properties

Understanding the physical and chemical properties of N-(2-Chlorophenyl)cinnamamide is essential for predicting its behavior in various experimental and applied contexts.

Physical Properties

N-(2-Chlorophenyl)cinnamamide exhibits specific physical characteristics that distinguish it from related compounds:

PropertyValueMethod
Melting Point136-137 °CExperimental
Boiling Point453.2±45.0 °CPredicted
Density1.267±0.06 g/cm³Predicted
AppearanceNot specified-
SolubilityNot explicitly stated-

Table 1: Physical properties of N-(2-Chlorophenyl)cinnamamide

Chemical Properties

The chemical reactivity of N-(2-Chlorophenyl)cinnamamide is largely influenced by its structural components:

  • The compound has a predicted pKa value of approximately 13.05, indicating its acid-base behavior

  • The α,β-unsaturated carbonyl group functions as a Michael acceptor, making it potentially reactive toward nucleophiles

  • The ortho-chloro substitution on the phenyl ring influences electron distribution and thereby affects reactivity patterns

  • The amide bond provides stability while also offering hydrogen bonding capabilities

The presence of the chlorine atom at the ortho position of the phenyl ring affects the electron density distribution within the molecule, potentially influencing its reactivity compared to other cinnamamide derivatives.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for the development of optimized derivatives with enhanced properties.

Influence of Substituents

Research on related cinnamamide derivatives has revealed important structure-activity relationships:

  • Position of Substitution: The position of substituents on the phenyl ring significantly influences biological activity. The ortho-chloro substitution in N-(2-Chlorophenyl)cinnamamide likely confers specific activity profiles distinct from para- or meta-substituted analogs

  • Electronic Effects: Electron-withdrawing groups on cinnamamides have been reported to increase Nrf2 transcriptional activity compared to unsubstituted analogs

  • Lipophilicity: The presence of the chlorine atom increases the compound's lipophilicity, potentially affecting cell membrane permeability and bioavailability

Structural Comparisons

CompoundStructural DifferencesPotential Impact on Activity
N-(2-Chlorophenyl)cinnamamideChlorine at ortho positionSpecific steric and electronic effects
N-(4-Chlorophenyl)cinnamamideChlorine at para positionDifferent electronic distribution and binding properties
N-Phenyl cinnamamideNo chlorine substitutionBaseline activity for comparison
N-(4-Bromophenyl)-N-methylcinnamamideBromine at para position plus N-methylDifferent binding profile and potentially increased lipophilicity

Table 2: Structural comparison of N-(2-Chlorophenyl)cinnamamide with related compounds

Current Research Status and Future Directions

Research on N-(2-Chlorophenyl)cinnamamide remains in preliminary stages, with several important areas requiring further investigation.

Knowledge Gaps

Despite the potential biological activities, several knowledge gaps exist:

  • Comprehensive Mechanistic Studies: The exact mechanism of action of N-(2-Chlorophenyl)cinnamamide requires further elucidation

  • Structure-Activity Optimization: Systematic studies comparing various substitution patterns could help identify optimal derivatives

  • In Vivo Efficacy and Safety: Animal studies to establish efficacy and safety profiles remain to be conducted

  • Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion characteristics need investigation

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